CID 122360775
Description
Key characteristics include:
- Molecular formula: Likely C₇H₁₀F₂O₂ (based on structurally similar compounds) .
- Molecular weight: ~164.15 g/mol.
- Synthesis: Prepared via acid-catalyzed reactions, such as sulfuric acid-mediated transformations of 4,4-difluorocyclohexanecarboxamide derivatives under controlled temperatures (0–70°C) .
- Applications: Fluorinated cycloalkanes are pivotal in medicinal chemistry for enhancing metabolic stability and BBB (blood-brain barrier) penetration, making them candidates for CNS-targeting drugs .
Properties
Molecular Formula |
C14H32N2O2S2 |
|---|---|
Molecular Weight |
324.6 g/mol |
InChI |
InChI=1S/2C7H15NO.H2S2/c2*1-5-6(9)8-7(2,3)4;1-2/h2*5H2,1-4H3,(H,8,9);1-2H |
InChI Key |
NZRCIIGIRPOIMI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC(C)(C)C.CCC(=O)NC(C)(C)C.SS |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis-(N-tert-butyl-3-propanamide) disulfane typically involves the reaction of N-tert-butyl-3-propanamide with sulfur-containing reagents under controlled conditions. One common method involves the use of disulfide bonds to link the N-tert-butyl-3-propanamide groups. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
In industrial settings, the production of Bis-(N-tert-butyl-3-propanamide) disulfane may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound, making it suitable for various applications in research and industry .
Chemical Reactions Analysis
Types of Reactions
Bis-(N-tert-butyl-3-propanamide) disulfane undergoes several types of chemical reactions, including:
Oxidation: The disulfane bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfane bond can be reduced to form thiols.
Substitution: The N-tert-butyl-3-propanamide groups can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents such as dithiothreitol or sodium borohydride for reduction. Substitution reactions may involve nucleophiles such as amines or alcohols .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted amides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Bis-(N-tert-butyl-3-propanamide) disulfane has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other sulfur-containing compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which Bis-(N-tert-butyl-3-propanamide) disulfane exerts its effects involves the interaction with molecular targets such as enzymes and proteins. The disulfane bond can undergo redox reactions, leading to the formation of reactive sulfur species that can modulate the activity of target molecules. These interactions can affect various cellular pathways and processes, contributing to the compound’s biological activity .
Comparison with Similar Compounds
Compound 1: 3,3-Difluorocyclobutanecarboxylic Acid (CAS 122665-97-8)
- Molecular formula : C₅H₆F₂O₂.
- Molecular weight : 148.10 g/mol.
- Synthesis : Derived from cyclobutane precursors via fluorination and carboxylation.
- Key differences :
- Smaller ring size (cyclobutane vs. cyclohexane in CID 122360775), leading to higher ring strain and reactivity.
- Lower molecular weight and altered solubility profile (1.55–9.71 mg/mL in water) compared to this compound’s analogs .
- Reduced BBB permeability due to polar carboxylic acid group versus amide functionality in this compound .
Compound 2: trans-4-(Trifluoromethyl)cyclohexanecarboxylic Acid
- Molecular formula : C₈H₁₁F₃O₂.
- Molecular weight : 196.17 g/mol.
- Synthesis : Achieved via trifluoromethylation of cyclohexane intermediates.
- Key differences: Presence of a trifluoromethyl (-CF₃) group instead of difluoro (-F₂) substituents, enhancing electronegativity and lipophilicity. Broader CYP enzyme inhibition profile (e.g., CYP1A2), which may increase drug-drug interaction risks compared to this compound .
Data Tables
Table 1: Physicochemical Properties
| Property | This compound | 3,3-Difluorocyclobutanecarboxylic Acid | trans-4-(Trifluoromethyl)cyclohexanecarboxylic Acid |
|---|---|---|---|
| Molecular Formula | C₇H₁₀F₂O₂ | C₅H₆F₂O₂ | C₈H₁₁F₃O₂ |
| Molecular Weight (g/mol) | 164.15 | 148.10 | 196.17 |
| Solubility in Water | Moderate | High (1.55–9.71 mg/mL) | Low (0.052 mg/mL) |
| BBB Permeability | High | Low | Moderate |
| CYP Inhibition | Not reported | None reported | CYP1A2 |
Research Findings and Functional Implications
- Metabolic Stability : this compound’s amide group likely confers resistance to esterase-mediated hydrolysis compared to carboxylic acid analogs, extending half-life in vivo .
- Solubility-Bioavailability Trade-off : While 3,3-difluorocyclobutanecarboxylic acid exhibits high aqueous solubility, its carboxylic acid group limits BBB penetration, a challenge addressed by this compound’s amide moiety .
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